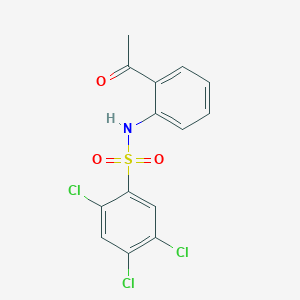

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of such compounds typically includes a benzene ring substituted with a sulfonamide group and various other functional groups that can influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various routes. For instance, the synthesis of related compounds has been reported through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, leading to a series of novel benzenesulfonamide derivatives with potential anticancer activity . Another synthesis route involves the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford acryloyl(phenyl)benzenesulfonamide derivatives . Additionally, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been reported, which offers advantages such as excellent yields, short reaction times, and high purity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, was characterized by single crystal X-ray structure analysis, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network . Similarly, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single crystal X-ray analysis, showing a V-shaped molecule with dihedral angles and hydrogen bonds contributing to the crystal packing .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions. For instance, the reactivity of acetylsulfonamide derivatives towards nitrogen nucleophiles and dimedone has been studied, leading to the formation of novel benzene sulfonamide compounds . Furthermore, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and stability. For example, the introduction of a 4-CF3-C6H4 moiety in certain benzenesulfonamide derivatives has been found to increase metabolic stability . The crystal packing and intermolecular interactions, such as hydrogen bonds and π interactions, also play a crucial role in determining the physical properties of these compounds .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO3S/c1-8(19)9-4-2-3-5-13(9)18-22(20,21)14-7-11(16)10(15)6-12(14)17/h2-7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKQBBGYBSQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)